molecular formula C25H35ClS2 B14623594 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene CAS No. 56056-67-8

1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene

Katalognummer: B14623594
CAS-Nummer: 56056-67-8
Molekulargewicht: 435.1 g/mol
InChI-Schlüssel: WKNTYHDEWGBMTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene is an organic compound characterized by the presence of a chloromethyl group and a dodecylsulfanyl group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and chloromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the chloromethylation and sulfanylation processes.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions may vary, including different solvents, temperatures, and catalysts.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, resulting in a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

    Pathways Involved: The pathways involved in its mechanism of action depend on the specific biological context and the nature of the interactions with its molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-2-{[4-(dodecylsulfanyl)phenyl]sulfanyl}benzene can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(Chloromethyl)-4-(dodecylsulfanyl)benzene and 1-(Chloromethyl)-2-{[4-(methylsulfanyl)phenyl]sulfanyl}benzene share structural similarities.

    Uniqueness: The presence of the dodecylsulfanyl group in this compound imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological membranes.

Eigenschaften

CAS-Nummer

56056-67-8

Molekularformel

C25H35ClS2

Molekulargewicht

435.1 g/mol

IUPAC-Name

1-(chloromethyl)-2-(4-dodecylsulfanylphenyl)sulfanylbenzene

InChI

InChI=1S/C25H35ClS2/c1-2-3-4-5-6-7-8-9-10-13-20-27-23-16-18-24(19-17-23)28-25-15-12-11-14-22(25)21-26/h11-12,14-19H,2-10,13,20-21H2,1H3

InChI-Schlüssel

WKNTYHDEWGBMTK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCSC1=CC=C(C=C1)SC2=CC=CC=C2CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.